Product packaging for 2-Methyladenine(Cat. No.:CAS No. 1445-08-5)

2-Methyladenine

カタログ番号: B073300
CAS番号: 1445-08-5
分子量: 149.15 g/mol
InChIキー: SMADWRYCYBUIKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyladenine is a purine analog and a structurally modified derivative of adenine, serving as a valuable building block and intermediate in organic synthesis and nucleotide chemistry. Its primary research value lies in its role as a precursor for the synthesis of more complex nucleoside and nucleotide analogs, which are crucial for probing enzymatic mechanisms, studying nucleic acid interactions, and developing novel therapeutic agents. As a core scaffold, this compound is instrumental in medicinal chemistry for creating targeted inhibitors. It has been identified as a key fragment in the development of potent and selective inhibitors of protein kinases, such as CK1 (Casein Kinase 1), which are implicated in circadian rhythm regulation, Wnt signaling, and neurodegenerative diseases. The methyl substitution at the 2-position alters the compound's electronic distribution and steric profile, affecting its hydrogen-bonding capacity and binding affinity within enzyme active sites. This modification makes it a critical tool for structure-activity relationship (SAR) studies, enabling researchers to elucidate the specific interactions required for inhibitory activity and selectivity. Furthermore, this compound is utilized in biochemical research to study the substrate specificity of adenine-processing enzymes, including methyltransferases and phosphorylases, providing insights into epigenetic regulation and purine metabolism. This compound is offered exclusively for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5 B073300 2-Methyladenine CAS No. 1445-08-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N5/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMADWRYCYBUIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80162731
Record name 2-Methyladenine
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Molecular Weight

149.15 g/mol
Source PubChem
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CAS No.

1445-08-5
Record name 2-Methyladenine
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Record name 2-Methyladenine
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Record name 2-Methyladenine
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Record name 2-Methyladenine
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Record name 2-Methyl-6-aminopurine
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Molecular Detection, Characterization, and Biological Distribution of 2 Methyladenine

Advanced Methodologies for 2-Methyladenine Detection and Quantification

A variety of advanced methods are utilized for the detection and quantification of this compound, often in its nucleoside form, 2-methyladenosine (B93211), from complex biological matrices like DNA and RNA hydrolysates. These techniques offer high sensitivity and specificity, which are crucial for distinguishing m2A from other canonical and modified nucleosides.

Chromatographic methods are essential for separating modified nucleosides prior to their detection and quantification. The choice of technique depends on the polarity and structural characteristics of the analytes.

High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for the analysis of purine (B94841) compounds. creative-proteomics.com Reversed-phase (RP) HPLC is commonly used for separating nucleosides. scitepress.org However, due to the polar nature of many nucleosides, RP-HPLC can sometimes result in poor retention. chromatographyonline.com

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. In ion-exchange systems, this compound has been shown to elute earlier than its isomers N⁶-methyladenine and N⁶-dimethyladenine, which facilitates its precise quantification in RNA hydrolysates.

Hydrophilic-Interaction Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds that are poorly retained on reversed-phase columns. chromatographyonline.com A HILIC-based method has been successfully developed for the targeted quantitative analysis of various methylated adenosine (B11128) modifications in human serum and urine. frontiersin.orgacs.org

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC, an evolution of HPLC, utilizes smaller particle-sized columns to provide higher resolution, greater sensitivity, and faster analysis times. chromatographyonline.comnih.gov It is frequently coupled with mass spectrometry for robust analysis of DNA and RNA modifications. chromatographyonline.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely considered the "gold standard" for the accurate identification and quantification of nucleoside modifications due to its high sensitivity and specificity. chromatographyonline.commdpi.combiorxiv.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the premier method for analyzing modified nucleosides. jove.com The typical workflow involves:

Enzymatic digestion of RNA or DNA into individual nucleosides. chromatographyonline.comnih.gov

Separation of the resulting nucleoside mixture using UHPLC. chromatographyonline.com

Detection and quantification using a tandem mass spectrometer, often a triple quadrupole (QQQ) instrument operating in Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.comelifesciences.org

This approach allows for the simultaneous detection and quantification of dozens of modified nucleosides in a single run. elifesciences.orgnih.gov The use of stable-isotope labeled internal standards is crucial for achieving accurate quantification by correcting for matrix effects and variations during sample preparation. acs.org

ParameterDescription
Technique Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Sample Prep Enzymatic hydrolysis of nucleic acids (DNA/RNA) to constituent nucleosides. nih.gov
Separation Typically achieved using reversed-phase (e.g., C18) or HILIC columns. frontiersin.orgjove.com
Detection Positive electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. oup.com
Quantification Based on calibration curves generated from pure standards of modified and unmodified nucleosides. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS or MSn) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a unique signature that allows for the unambiguous identification of a compound and its differentiation from isomers.

For this compound (precursor ion m/z 150), collision-induced dissociation (CID) produces a characteristic spectrum. The dominant fragment ion is observed at m/z 133. nih.gov Further fragmentation (MS4) of the m/z 133 ion yields intense peaks at m/z 106 and m/z 92, corresponding to neutral losses of HCN and acetonitrile (B52724) (CH₃CN), respectively. nih.gov This fragmentation pattern is distinct from that of its isomers, such as 8-methyladenosine, which also shows a loss of ribose but generates different subsequent fragments. nih.gov

Precursor Ion (m/z)MS LevelFragment Ion (m/z)Putative Neutral LossReference
150MS2133NH₃ nih.gov
133MS4106HCN nih.gov
133MS492CH₃CN nih.gov

This data reflects fragmentation of the this compound base after loss of the ribose sugar from the parent nucleoside.

Antibody-based methods, such as enzyme-linked immunosorbent assays (ELISA) and immunoprecipitation (IP), utilize antibodies that specifically recognize a target molecule. abcam.comcreative-diagnostics.com While highly specific antibodies for many other modified nucleosides exist, the development and validation for 2-methyladenosine are critical.

Research has led to the development of rabbit monoclonal antibodies, such as clone [EPR-19851-59], that specifically target 2-methyladenosine (m2A). abcam.comabcam.com These antibodies have been validated for use in IP and ELISA. abcam.com In a typical dot-blot or IP assay, an antibody binds to its target nucleoside within a nucleic acid sample. The bound fraction can then be detected and quantified, often using a secondary antibody conjugated to a fluorescent or enzymatic reporter. abcam.com The specificity and sensitivity of these antibodies are crucial, as cross-reactivity with other methylated adenines can be a confounding factor. nih.gov

Identifying the precise location of a modified base within a nucleic acid sequence is essential for understanding its function. While methods for mapping other modifications like N6-methyladenosine (m6A) are well-established, techniques for this compound are based on similar principles.

Primer Extension and Reverse Transcription Stops: Modified nucleotides can impede the progression of polymerases. For instance, 2'-O-methylated sites are known to cause reverse transcriptase to pause or stop, especially at low dNTP concentrations. nih.gov The presence of N6-methyladenine has also been shown to hinder DNA synthesis by DNA polymerases. rsc.orgnih.gov This principle can be used in primer extension assays, where the location of the modification is inferred from the length of the resulting cDNA product, which terminates at the modified site.

Enzymatic Methods: Certain enzymes are sensitive to the presence of modified bases. For example, some restriction enzymes may be blocked by methylation within their recognition sequence, providing an indirect method of detection.

Direct Sequencing Technologies: Single-molecule, real-time (SMRT) sequencing can detect DNA modifications by analyzing the kinetics of DNA polymerase during synthesis. A modified base can cause a characteristic pause in the polymerase, which is recorded as a specific kinetic signature, allowing for the direct detection and localization of modifications like m6A in a sequence. nih.gov While not explicitly documented for this compound, this technology holds potential for its sequence-specific detection.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Nucleoside Analysis

Antibody-Based Detection Approaches

Endogenous Occurrence and Abundance of this compound

This compound (m2A) is a naturally occurring modified nucleobase, a methylated derivative of adenine (B156593) with a methyl group attached to the second position of the purine ring. Its presence as an endogenous modification has been identified in various types of ribonucleic acids (RNA), highlighting its role in post-transcriptional regulation.

Identification in Ribonucleic Acids (RNA) Species

The detection of this compound in different RNA species has been facilitated by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), which allows for the differentiation of m2A from other methylated adenosines based on their distinct retention times and mass-to-charge ratios. nih.gov

This compound is a known modification in transfer RNA (tRNA). In Escherichia coli, m2A has been isolated and characterized from several tRNA species, including tRNAGlu, tRNAAsp, tRNAHis, and tRNAArg. nih.gov Specifically, it is often found at position 37 (m2A37), which is in the anticodon stem-loop. biorxiv.orgresearchgate.net This modification is not limited to prokaryotes; it has also been identified in the cytosolic and chloroplast tRNAs of various plant species. researchgate.netnih.gov The presence of m2A at position 37 is thought to enhance translational efficiency by promoting a more relaxed conformation of the tRNA, which facilitates the decoding of certain codons. nih.gov

In plants, several m2A-modified chloroplast and cytosolic tRNAs have been identified. nih.gov The methylation is carried out by specific methyltransferases. researchgate.netnih.gov For instance, in Arabidopsis, the enzymes RLMNL1, RLMNL2, and RLMNL3 are responsible for methylating chloroplast rRNA, chloroplast tRNA, and cytosolic tRNA, respectively. nih.gov

Table 1: Examples of tRNAs with this compound (m2A) Modification

Organism/OrganelletRNA SpeciesPosition of m2AReference
Escherichia colitRNAArgACG, tRNAAspGUC, tRNAGlnUUG, tRNAGlnCUG, tRNAGluUUC, tRNAHisGUG37 nih.gov
Plant ChloroplaststRNA-ArgACG, tRNA-HisGUG, tRNA-MeteCAU, tRNA-SerGGA37 biorxiv.org
Plant Cytosol/ChloroplastMultiple species37 nih.gov

The modification of this compound is also present in ribosomal RNA (rRNA). In prokaryotes like E. coli, 2-methyladenosine is found at position 2503 (m2A2503) of the 23S rRNA. nih.govuniprot.org This modification is catalyzed by the dual-specificity RNA methyltransferase RlmN, which also modifies tRNA. uniprot.orguniprot.org The m2A2503 modification is believed to play a role in the proofreading step at the peptidyl transferase center, thereby optimizing ribosomal fidelity. uniprot.orguniprot.org In plants, m2A has been detected in chloroplast rRNA. nih.govnih.gov However, it was not detectable in the cytosolic 25S and 18S rRNA of Arabidopsis. nih.gov

As mentioned, this compound is found in both the tRNA and rRNA of chloroplasts. nih.govnih.govmdpi.com Its presence in these organellar RNAs underscores its importance in the regulation of chloroplast-specific translation and function. mdpi.com While m2A has been identified in major non-coding RNAs like tRNA and rRNA, its presence in other non-coding RNAs is less characterized. Studies on Arabidopsis did not detect m2A in poly(A) RNA, which primarily consists of messenger RNA (mRNA). nih.gov

Ribosomal RNA (rRNA)

Phylogenetic Distribution of this compound

The occurrence of this compound modification is observed across different domains of life, indicating its evolutionary significance.

Presence in Prokaryotic Organisms

In prokaryotes, this compound is a well-documented RNA modification. nih.gov The enzyme responsible for its synthesis in many bacteria is the dual-specificity methyltransferase RlmN (also known as YfgB), which modifies both 23S rRNA and specific tRNAs. uniprot.orguniprot.orgqmul.ac.uk This enzyme is found in a variety of prokaryotic species, including Pseudomonas putida and Pseudomonas aeruginosa. uniprot.orguniprot.org The presence of m2A in the rRNA and tRNA of prokaryotes suggests its fundamental role in protein synthesis. uniprot.orguniprot.org Furthermore, the metabolism of 2-methyladenosine has been studied in Mycobacterium smegmatis, where it is phosphorylated and incorporated into RNA, indicating that prokaryotes have pathways to process this modified nucleoside. microbiologyresearch.org

Occurrence in Eukaryotic Organisms

This compound is a modified nucleobase that has been identified in eukaryotic organisms. Its presence is primarily documented in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it contributes to the structural integrity and function of these essential molecules. The modification is introduced post-transcriptionally by specific enzymes. While this compound is found in these RNA molecules, its distribution and abundance can vary between different species and tissue types.

Specific Examples in Model Organisms

Detailed studies on the precise location and abundance of this compound in common model organisms are not as extensive as for other adenine modifications like N6-methyladenine (m6A). However, the presence of 2-methyladenosine (the corresponding nucleoside) has been noted in the context of broader studies on RNA modifications in eukaryotes.

For instance, in the plant Arabidopsis thaliana, epitranscriptomic analysis of rRNA has shown altered levels of 2-methyladenosine during development, suggesting a role in regulating ribosome function. nih.gov In the yeast Saccharomyces cerevisiae, while N6-methyladenine is more extensively studied, investigations into tRNA modifications have cataloged a wide array of modified nucleosides, including various methylated adenines that are critical for tRNA stability and function. nih.gov Research on the nematode Caenorhabditis elegans has also identified numerous RNA modifications, with studies on 26S rRNA confirming the presence of 2′-O-methyladenosine. nih.gov However, specific data focusing solely on this compound levels and their precise roles in these model organisms remain limited.

Contextual Presence in Biological Tissues and States

The presence of this compound has been noted in both normal and tumor-associated RNA, indicating its potential involvement in various physiological and pathological states. frontiersin.org Alterations in the patterns of RNA modifications, including methylations, are increasingly being linked to human diseases.

In the context of cancer, changes in the levels of tRNA modifications have been observed in various cancer tissues. For example, in non-small cell lung cancer (NSCLC), while the focus was on 2'-O-methyladenosine, the study highlighted the significant downregulation of numerous tRNA modifications in tumor tissues compared to normal tissues. mdpi.com Similarly, studies on bladder cancer have revealed widespread changes in RNA methylation patterns, although specific data for this compound are not detailed. The general understanding is that aberrant RNA methylation can impact cancer progression by affecting RNA stability and translation, which may influence oncogenic pathways. frontiersin.org

Regarding neurodegenerative diseases, the dysregulation of RNA modifications is an emerging area of research. A wide array of tRNA modifications, including 2-methyladenosine, have been cataloged in relation to neurological disorders, where they may influence translation and protein synthesis. The accumulation of misfolded proteins is a hallmark of many neurodegenerative conditions, and since tRNA modifications are crucial for accurate and efficient translation, their dysregulation could contribute to the pathology of these diseases. However, direct and detailed research findings specifically linking this compound levels to the progression of specific neurodegenerative diseases are not yet widely available.

Below is an interactive table summarizing the known and inferred presence of this compound in different biological contexts.

Biological ContextPresence of this compound/2-methyladenosineResearch Findings Summary
Normal Tissues Present in tRNA and rRNAContributes to the structural stability and proper function of RNA. Ubiquitously expressed across various tissues.
Cancer Tissues Identified in tumor-associated RNAAltered levels of RNA modifications, including methylations, are observed in cancers like NSCLC and bladder cancer, potentially impacting oncogenic pathways. Specific quantitative data for this compound is limited. frontiersin.orgmdpi.com
Neurodegenerative Diseases Implicated through the presence of 2-methyladenosine in tRNADysregulation of tRNA modifications may contribute to protein misfolding and neuronal dysfunction. Direct evidence specifically for this compound is still emerging.

Enzymatic Pathways and Regulatory Mechanisms Governing 2 Methyladenine Homeostasis

Identification and Functional Characterization of 2-Methyladenine Methyltransferases

The enzymatic synthesis of this compound is carried out by a specialized group of enzymes known as methyltransferases. These enzymes are responsible for the site-specific transfer of a methyl group to the C2 position of adenine (B156593) residues in certain RNA molecules.

The key enzyme responsible for the formation of this compound in both ribosomal RNA (rRNA) and transfer RNA (tRNA) is a radical S-adenosylmethionine (SAM) methyltransferase known as RlmN. nih.govnih.gov In Escherichia coli, RlmN was identified as the methyltransferase that modifies adenosine (B11128) at position 2503 (m²A2503) of 23S rRNA and at position 37 (m²A37) in several specific tRNAs. nih.govportlandpress.com Initially identified as the gene product of YfgB, it was renamed RlmN (rRNA large subunit methyltransferase N) to reflect its function. enzyme-database.org

Subsequent research has identified homologs in other domains of life. In plants, for example, three distinct RlmN homologs have been characterized in Arabidopsis: RLMNL1, RLMNL2, and RLMNL3, which are responsible for methylating chloroplast rRNA, chloroplast tRNA, and cytosolic tRNA, respectively. nih.gov

Enzyme Name(s)Systematic NameOrganism/LocationSubstrate(s)Modification
RlmN, YfgB S-adenosyl-L-methionine:23S rRNA (adenine²⁵⁰³-C²)-methyltransferaseE. coli23S rRNA, various tRNAsThis compound (m²A)
RLMNL1 Not specifiedArabidopsis (Chloroplast)Chloroplast rRNAThis compound (m²A)
RLMNL2 Not specifiedArabidopsis (Chloroplast)Chloroplast tRNAThis compound (m²A)
RLMNL3 Not specifiedArabidopsis (Cytosol)Cytosolic tRNAThis compound (m²A)

The transfer of the methyl group to form this compound by RlmN is a complex biochemical process that differs significantly from the canonical S(_N)2 mechanism used by most methyltransferases.

RlmN belongs to the 'AdoMet radical' or radical SAM (SAM) family of enzymes. enzyme-database.orggenome.jp These enzymes utilize S-adenosyl-L-methionine (SAM) in a dual capacity. genome.jpresearchgate.net One molecule of SAM is used to generate a 5'-deoxyadenosyl radical, which initiates the catalytic cycle, while a second SAM molecule serves as the methyl group donor. genome.jpresearchgate.net This radical-based mechanism is essential for methylating the chemically non-nucleophilic C2 position of adenine. researchgate.net The enzyme contains an iron-sulfur cluster, specifically a [4Fe-4S] cluster, which is critical for the reductive cleavage of SAM to produce the radical species. enzyme-database.org

RlmN exhibits high substrate specificity, targeting adenosine at specific positions within structured RNA molecules. In bacteria, its primary targets are adenine at position 2503 in 23S rRNA and at position 37 in certain tRNAs, including tRNA, tRNA, and tRNA. nih.govportlandpress.com The enzyme uniquely catalyzes methylation at the C2 position of adenine. researchgate.net

The reaction mechanism is a ping-pong process involving an intermediate methylation of a conserved cysteine residue within the enzyme's active site. researchgate.net The methyl group from SAM is first transferred to this cysteine, and from there, it is subsequently transferred to the target adenine on the RNA substrate. enzyme-database.orgresearchgate.net This complex mechanism ensures precise modification at positions that are not inherently reactive. researchgate.net While the specificity for RNA substrates is well-defined, detailed kinetic parameters such as k({cat}) and K({m}) for RlmN are not as extensively documented as for some other classes of methyltransferases.

Biochemical Mechanisms of Methyl Group Transfer

Cofactor Requirements (e.g., S-adenosylmethionine (SAM) dependency)

Enzymatic Removal and Demethylation of this compound

While the enzymatic installation of this compound is well-characterized, the pathways for its removal are less understood. The primary enzymes known for direct reversal of methylation damage on nucleic acid bases belong to the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. researchgate.netmdpi.com

In E. coli and mammals, AlkB and its homologs (ALKBH1-8) are known to repair alkylation damage by oxidative demethylation. ucl.ac.ukebi.ac.uk This process removes methyl groups from the Watson-Crick pairing faces of bases, thereby reversing toxic and mutagenic lesions. mdpi.comembopress.org The canonical substrates for these enzymes are N¹-methyladenine (m¹A) and N³-methylcytosine (m³C). researchgate.netmdpi.comebi.ac.ukembopress.org The demethylation reaction catalyzed by AlkB involves the oxidation of the methyl group, which is then released as formaldehyde, restoring the original base. researchgate.netwikipedia.org This reaction requires Fe(II), α-ketoglutarate, and molecular oxygen as cofactors. researchgate.net

The mechanism involves the enzyme flipping the damaged base out of the DNA helix and into its catalytic pocket for repair. wikipedia.org While this family of enzymes is the major known pathway for the direct demethylation of certain methylated bases, there is no clear evidence from the available research that they act on this compound. The AlkB family's known specificity is for N-methylated adducts (like m¹A), whereas this compound is a C-methylated adduct. Therefore, the specific enzymatic machinery responsible for the homeostasis and turnover of this compound through demethylation remains an area for further investigation.

Identification of Putative Demethylases or Deaminases

The removal of the 2-methyl modification or the entire base from a nucleic acid strand is critical for maintaining cellular homeostasis. This process likely involves enzymes analogous to those that act on other modified nucleobases.

Putative Demethylases: A primary family of enzymes implicated in the demethylation of nucleic acids is the AlkB family of Fe(II)- and α-ketoglutarate-dependent dioxygenases. frontiersin.org In humans, this family includes nine proteins (ALKBH1–8 and FTO). frontiersin.org Two members, FTO (fat mass and obesity-associated protein) and ALKBH5, are well-established as RNA demethylases that reverse the N6-methyladenosine (m6A) modification. oup.comspandidos-publications.comacs.org Given their role in removing methyl groups from the adenine ring, it is plausible that a member of the AlkB homolog family could catalyze the demethylation of this compound. The identification of 13 AlkB homologs in Arabidopsis and 10 in pigeon pea highlights the broad presence of this family across different life forms, suggesting a potential for varied substrate specificities, which may include this compound. frontiersin.orgbohrium.com

Putative Deaminases: Another potential pathway for the catabolism of this compound involves deamination, the removal of the exocyclic amine group. Enzymes from the amidohydrolase superfamily are strong candidates for this role. Research has identified enzymes within this superfamily that catalyze the deamination of N6-methyladenine to hypoxanthine. acs.orgnih.gov For example, the enzyme Bh0637 from Bacillus halodurans was identified as the first N6-methyladenine deaminase (6-MAD), exhibiting a catalytic rate two orders of magnitude faster for N6-methyladenine than for adenine. acs.orgnih.gov Similarly, the Bsu06560 enzyme from Bacillus subtilis 168 was also shown to metabolize N6-methyladenosine. oup.comoup.com It is conceivable that a related enzyme within the diverse amidohydrolase superfamily possesses the substrate specificity required to deaminate this compound.

Enzyme FamilyPutative FunctionKnown Substrates / AnalogsKey Characteristics
AlkB Dioxygenases DemethylationN6-methyladenosine (m6A), N1-methyladenine (m1A)Fe(II) and α-ketoglutarate dependent
Amidohydrolases DeaminationN6-methyladenine, AdenineOften contain a mononuclear or binuclear metal center

Mechanisms of this compound Demodification

Based on the putative enzymes identified, two primary demodification mechanisms can be proposed for this compound.

Oxidative Demethylation: This mechanism would be carried out by an AlkB family dioxygenase. The process involves the oxidation of the methyl group on the C2 position of the adenine ring. frontiersin.org This reaction requires molecular oxygen, Fe(II) as a cofactor, and α-ketoglutarate as a co-substrate. nih.gov The initial oxidation would form an unstable hydroxymethyl intermediate, which would then release formaldehyde, thereby converting this compound back to adenine. nih.gov This process is analogous to the well-documented demethylation of m6A by FTO and ALKBH5. frontiersin.org

Hydrolytic Deamination: This pathway would involve an N-methyladenine deaminase from the amidohydrolase superfamily. The enzyme would catalyze the hydrolytic removal of the amine group from the C6 position of the this compound molecule. This would convert this compound into 2-methylhypoxanthine and an amine. This mechanism is directly parallel to the enzymatic deamination of N6-methyladenine to hypoxanthine. acs.orgnih.gov

Regulation of this compound Metabolizing Enzymes

The activity and expression of the enzymes responsible for this compound homeostasis are expected to be tightly regulated to respond to cellular needs and external stimuli. This regulation can occur at multiple levels, including transcriptional, post-translational, and through interactions with other cellular networks.

Transcriptional and Post-translational Regulation of Enzyme Expression

Transcriptional Regulation: The expression of genes encoding m6A-modifying enzymes is known to be dynamically regulated. scienceopen.com For instance, transcription factors can recruit the methyltransferase complex to specific RNA targets, suggesting that a similar mechanism could control the expression of putative this compound demethylases or deaminases. frontiersin.org The expression of these enzymes can be tissue-specific and vary during different developmental stages. bohrium.com Furthermore, the promoter regions of these enzyme genes may contain elements that respond to specific signaling pathways, allowing the cell to adjust levels of this compound in response to developmental or environmental cues.

Post-translational Regulation: After synthesis, enzyme activity is often controlled by post-translational modifications (PTMs). wikipedia.org These modifications can include phosphorylation, glycosylation, and ubiquitination, which can alter an enzyme's catalytic activity, stability, or subcellular localization. wikipedia.org For example, dimerization and the formation of multi-protein complexes are crucial for the stability and function of many tRNA methyltransferases. researchgate.nettandfonline.com The catalytic activity of enzymes like FTO and ALKBH5 is dependent on cofactors such as Fe(II) and α-ketoglutarate, the availability of which is tied to the cell's metabolic state. frontiersin.orgfrontiersin.org Therefore, the activity of putative this compound metabolizing enzymes could be finely tuned by the metabolic state of the cell.

Responses to Cellular Stress and Environmental Cues

The levels of nucleic acid modifications are known to change in response to cellular stress and environmental signals. nih.gov N6-methyladenosine (m6A) has been identified as part of the epitranscriptomic response to various stressors, including heat shock, DNA damage, hypoxia, and starvation. frontiersin.orgasm.org

Cellular Stress: Studies in mice have shown that chronic stress can alter m6A levels in the brain, which is associated with changes in the expression of stress-response genes. frontiersin.org In human cell lines, hypoxic stress leads to an increase in mitochondrial DNA 6mA levels. asm.org In plants, tRNA modifications, including 2′-O-methyladenosine, increase significantly in response to salt stress and treatment with the stress hormone abscisic acid (ABA). nih.govresearchgate.net This suggests that this compound levels may also be modulated as part of a broader cellular stress response program, potentially by upregulating or downregulating the enzymes involved in its metabolism. pnas.org

Environmental Cues: The availability of nutrients is a key environmental cue that affects epigenetic modifications. Starvation has been shown to alter 6mA levels in the unicellular eukaryote Tetrahymena thermophila, which correlates with changes in the expression of metabolism-related genes. asm.org In starfish, the production of 1-methyladenine, a related compound, is a key hormone induced by environmental cues to trigger spawning. plos.org These findings support the hypothesis that the enzymatic machinery governing this compound is responsive to external signals, allowing the organism to adapt its gene expression and physiology accordingly.

Interplay with other Regulatory Networks

The regulation of this compound does not occur in isolation but is integrated with other complex regulatory networks within the cell.

Interaction with other RNA Modifications: There is evidence of interplay between different types of RNA modifications. A negative correlation has been observed between m6A methylation and adenosine-to-inosine (A-to-I) editing, suggesting competition or coordination between these two post-transcriptional regulatory pathways. ijbs.com It is possible that this compound modification could similarly influence or be influenced by other epigenetic marks on RNA or DNA.

Non-coding RNAs: Non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are major regulators of gene expression. ijbs.com There is a complex interplay where m6A can regulate the processing and function of miRNAs, and in turn, miRNAs and lncRNAs can influence the activity of m6A-modifying enzymes. researchgate.net For example, certain miRNAs can recruit methyltransferases to specific mRNAs. researchgate.net A similar regulatory loop could exist for this compound, where non-coding RNAs guide its placement or removal, adding another layer of control to gene expression.

Signaling Pathways: The enzymes that regulate nucleic acid modifications are often linked to major cellular signaling pathways. For example, m6A modification is involved in modulating pathways such as MAPK and PI3K-AKT, which are central to cellular responses to stress, growth factors, and viral infections. nih.gov The regulation of casein kinase 2 (CK2) α-mediated glycolysis by the demethylase ALKBH5 is another example of this integration. mdpi.com This suggests that the status of this compound could be both a sensor and an effector of cellular signaling, allowing for the fine-tuning of gene expression in response to a wide array of physiological signals.

Biological Roles and Functional Implications of 2 Methyladenine Modification

Impact on RNA Structure and Stability

The presence of 2-methyladenine influences the structural integrity and conformational dynamics of RNA, which is critical for its biological activity.

The modification of adenosine (B11128) to 2-methyladenosine (B93211) at position 37 (m2A37) in the anticodon loop of tRNA has been shown to promote a relaxed conformation of the tRNA molecule. exlibrisgroup.comnih.govrepec.orgnih.gov This structural alteration is not merely a subtle change but has significant functional repercussions. Specifically, the relaxed conformation induced by m2A37 is crucial for enhancing the efficiency of protein translation. exlibrisgroup.comnih.govrepec.org This modification helps to properly structure the anticodon domain, facilitating its energetically favorable insertion into the ribosomal A-site for mRNA binding. mdpi.com In Escherichia coli, m2A37 is found in several tRNAs, including those for Arginine, Aspartic acid, Glutamine, Glutamic acid, and Histidine. nih.gov Studies in plants have also identified m2A37 in both chloroplast and cytosolic tRNAs, highlighting its conserved importance. exlibrisgroup.comnih.govrepec.org The enzyme responsible for this modification in E. coli is RlmN, a dual-specificity enzyme that also modifies rRNA. asm.orgoup.comgenesilico.pl

This compound is also a component of ribosomal RNA. In E. coli, it is found at position A2503 in the 23S rRNA, a component of the large ribosomal subunit. asm.orgoup.comchemrxiv.org This specific modification is located within the peptidyl transferase center, a functionally critical region of the ribosome. asm.orgoup.com The enzyme RlmN is responsible for catalyzing the formation of m2A at this position. asm.orgoup.com While the precise effects of this modification are still under investigation, it is suggested that it helps to fine-tune ribosome function. asm.org The presence of m2A2503, synthesized by RlmN, has been shown to contribute to bacterial fitness. oup.com Although rRNA modifications are generally known to be important for ribosome biogenesis, stability, and the accuracy of translation, the specific role of m2A in rRNA processing is an area of ongoing research. nih.govmdpi.comresearchgate.net

Conformation of tRNA and its Functional Consequences

Modulation of Gene Expression and Protein Synthesis

Through its influence on RNA structure, this compound modification serves as a regulatory layer in the flow of genetic information from gene to protein.

The modification of tRNA with this compound directly impacts the efficiency and fidelity of translation.

A key function of the m2A37 modification in tRNA is to enhance protein translation by facilitating the decoding of specific codons. exlibrisgroup.comnih.govrepec.org Research has demonstrated that the relaxed conformation of tRNA conferred by m2A37 is particularly important for the efficient decoding of tandem codons that are dependent on m2A-modified tRNA. exlibrisgroup.comnih.govrepec.org This modification, located at the 3'-side of the anticodon, contributes to the stabilization of the codon-anticodon interaction and helps prevent frameshifting during translation. nih.govfrontiersin.org For instance, in E. coli, the queuosine (B110006) modification at position 34 of the anticodon in tRNA for Histidine and Aspartic acid is paired with m2A37, illustrating a cooperative effect of modifications in ensuring accurate decoding. frontiersin.org

Table of Research Findings on this compound Modification

RNA Type Position of m2A Enzyme Organism(s) Observed Effect Reference(s)
tRNA37RlmN / RLMNL2, RLMNL3E. coli, PlantsPromotes a relaxed tRNA conformation, enhances translation efficiency, facilitates codon decoding. exlibrisgroup.comnih.govrepec.orgnih.govasm.orgoup.comfrontiersin.org
rRNA2503 (23S)RlmN / RLMNL1E. coli, PlantsContributes to bacterial fitness, fine-tunes ribosome function. exlibrisgroup.comnih.govrepec.orgasm.orgoup.comchemrxiv.org

Regulation of Translation Efficiency and Fidelity

Involvement in Cellular Physiology and Developmental Processes

The modification of adenosine to this compound (m2A) within RNA molecules, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA), plays a significant role in fundamental cellular processes. abcam.com This modification is crucial for maintaining the structural integrity and proper folding of these RNA molecules, which is essential for their function. abcam.com By influencing the conformation of tRNA and rRNA, m2A ensures the accuracy and efficiency of translation, the process of protein synthesis. abcam.com

General Cellular Responses

The presence of m2A is integral to ribosome biogenesis, the complex process of constructing ribosomes, which are the protein synthesis machinery of the cell. abcam.com It facilitates the efficient assembly of ribosomal subunits by interacting with ribosomal proteins and other RNA-binding proteins that guide the maturation of RNA. abcam.com Purine (B94841) derivatives like this compound are known to be involved in a wide array of biochemical pathways, including nucleotide synthesis, energy metabolism, and signal transduction. They can influence various cellular processes such as cell growth, differentiation, and apoptosis, which is programmed cell death.

Specific Biological Processes

The methylation of adenine (B156593) residues, including the formation of this compound, is implicated in epigenetic regulation. These modifications can modulate gene expression by altering chromatin structure and accessibility. While much of the research has focused on the related N6-methyladenosine (m6A), the principles of how adenine modifications influence cellular processes provide a framework for understanding m2A's role. For instance, m6A modification is known to regulate developmental processes by controlling gene expression patterns. ijbs.com It plays a critical role in stem cell differentiation and reprogramming. ijbs.com During embryonic development, m6A is crucial for the proper timing of maternal-to-zygotic transition, ensuring the stability of maternal RNAs in the oocyte and the timely degradation of specific transcripts after fertilization. biorxiv.orgfrontiersin.org

Association with Pathophysiological States

Alterations in the levels of this compound have been linked to various disease states, underscoring its importance in maintaining normal cellular function.

Potential Roles in Oncogenesis and Tumor Progression

Aberrant m2A modification has been associated with certain cancers. abcam.com Improper RNA processing resulting from altered m2A levels can contribute to uncontrolled cellular proliferation, a hallmark of cancer. abcam.com The dysregulation of adenine methylation patterns, in general, has been linked to tumor progression in various cancers by impacting the stability and translation of RNAs involved in oncogenic pathways. nih.govijbs.comtexilajournal.com While many studies focus on N6-methyladenosine (m6A), the broader implications for adenine modifications suggest a role for m2A in cancer biology. nih.govijbs.comnih.gov For example, the machinery that adds, removes, and recognizes these methyl groups can be dysregulated in cancer, leading to altered expression of oncogenes and tumor suppressors. texilajournal.comresearchgate.net

Linkages to Mitochondrial Function and Inflammasome Activation

This compound is implicated in biochemical pathways connected to mitochondrial dysfunction. Inhibition of autophagy, a cellular recycling process, can lead to the accumulation of dysfunctional, oxidant-producing mitochondria. This, in turn, can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system. The activation of the NLRP3 inflammasome is a critical step in the inflammatory response and has been linked to a variety of diseases. mdpi.comnih.gov Dysregulation of mitochondrial function is a central driver of many pathologies, and emerging research highlights the role of RNA modifications in this context. dntb.gov.uanih.gov For instance, N6-methyladenine (m6A) modifications within mitochondrial RNA (mtRNA) regulate its stability and translation, and dysregulation is associated with metabolic decline and impaired mitochondrial function. preprints.orgahajournals.org

Neurobiological Implications

Modified adenosines, including this compound, have potential neurobiological roles. While direct studies on m2A are limited, research on the closely related N6-methyladenosine (m6A) demonstrates that adenine modifications can influence processes like memory formation and stress responses. For instance, m6A levels in the prefrontal cortex of mice have been shown to increase in response to behavioral experiences, suggesting a role in neuronal plasticity and the encoding of memory. jneurosci.org Furthermore, altered m2A levels have been associated with neurodegenerative diseases where dysregulated translation can lead to misfolded proteins. abcam.com The machinery that regulates RNA methylation is crucial for normal neurogenesis, and its dysregulation is implicated in a range of neurological disorders. frontiersin.orgmdpi.comnih.gov

Experimental Approaches and Future Research Directions in 2 Methyladenine Studies

Advanced Omics Technologies for Comprehensive Analysis

The advent of "omics" technologies has revolutionized the study of biological molecules on a global scale. elsevier.comnih.govresearchgate.net These high-throughput methods are now being adapted to investigate 2-Methyladenine, offering a comprehensive view of its presence and interactions within the cell.

High-Throughput Sequencing for this compound Mapping

High-throughput sequencing (HTS) technologies are at the forefront of mapping this compound (and other RNA modifications) across the transcriptome. researchgate.netnih.govresearchgate.net These methods allow for the precise identification of modified sites at single-base resolution.

Several HTS-based techniques have been developed to map different methylated adenosine (B11128) variants, and these can be adapted for this compound. For instance, methods that detect the pausing of reverse transcriptase or nucleotide misincorporation during cDNA synthesis can pinpoint the location of modified bases. nih.gov A technique named 2OMe-seq, developed for 2'-O-methylation, demonstrates the potential of such approaches by enabling accurate, high-resolution mapping and relative quantification of modified residues. researchgate.netnih.gov This method has successfully identified known and novel methylation sites in ribosomal RNA (rRNA). researchgate.netnih.gov

Future advancements in long-read sequencing technologies, such as Nanopore sequencing, hold promise for the direct detection of DNA and RNA modifications, including this compound, without the need for amplification or chemical treatment that can introduce biases. researchgate.netescholarship.org These technologies analyze changes in the ionic current as a nucleic acid strand passes through a nanopore, allowing for the real-time identification of modified bases. researchgate.net

Table 1: Comparison of High-Throughput Sequencing Methods for RNA Modification Mapping

MethodPrincipleAdvantagesLimitations
Reverse Transcription Signature-based Detects reverse transcriptase pausing or misincorporation at modified sites. nih.govHigh-throughput, single-base resolution. researchgate.netnih.govCan be influenced by RNA secondary structure; may not distinguish between different modifications.
Antibody-based (e.g., MeRIP-Seq) Uses specific antibodies to enrich for RNA fragments containing the modification of interest.Good for initial, global profiling of a modification.Resolution is typically lower (around 100-200 nucleotides); antibody specificity can be a concern.
Enzyme-assisted Utilizes enzymes that are either sensitive to or specific for the modification.Can provide high specificity.Dependent on the availability and specificity of the enzyme.
Direct RNA Sequencing (e.g., Nanopore) Detects modifications directly by analyzing changes in electrical current. researchgate.netReal-time, long reads, no PCR bias, can detect multiple modifications simultaneously. researchgate.netescholarship.orgAccuracy for some modifications is still under development; requires specialized equipment.

Proteomics for Identifying this compound-Binding Proteins

Identifying the proteins that specifically recognize and bind to this compound is crucial for understanding its functional consequences. These "reader" proteins mediate the downstream effects of the modification. Chemical proteomics approaches have emerged as powerful tools for this purpose. nih.govacs.orgresearchgate.net

One innovative strategy involves the use of synthetic RNA probes containing a photo-cross-linkable group and the modification of interest, such as a diazirine-containing this compound analog. nih.govacs.org When these probes are incubated with cell extracts and exposed to UV light, nearby proteins become covalently attached. Subsequent mass spectrometry-based quantitative proteomics can then identify the proteins that are specifically enriched by the modified probe compared to an unmodified control. nih.gov This approach has been successfully used to identify readers of other RNA methylations, such as N6-methyladenosine (m6A), and has even identified a potential binding factor for 2'-O-methyladenosine (Am), DDX1. researchgate.netnih.gov

Future research will likely focus on refining these chemical proteomics strategies to improve their sensitivity and in vivo applicability, allowing for the identification of this compound binders in their native cellular context.

Genetic and Molecular Biology Tools

The precise manipulation of the cellular machinery responsible for this compound metabolism is essential for elucidating its function. Genetic and molecular biology tools offer powerful means to achieve this.

Gene Editing (e.g., CRISPR-Cas9) for Modifying this compound Enzymes

The CRISPR-Cas9 system has revolutionized genome editing, and its applications extend to the study of RNA modifications. frontiersin.orgmpg.deresearchgate.net By fusing a catalytically inactive Cas9 (dCas9) protein to enzymes that add ("writers") or remove ("erasers") this compound, researchers can achieve targeted modification of specific RNA transcripts. nih.govnih.gov

This "m6A editing" approach, developed for N6-methyladenosine, allows for the site-specific installation or removal of the modification, enabling the functional consequences of individual methylation events to be studied. nih.gov A similar system could be engineered for this compound by identifying its specific writer and eraser enzymes and fusing them to dCas9. This would provide an invaluable tool to investigate the causal role of this compound at specific sites in regulating gene expression and cellular phenotypes. nih.gov

Reporter Systems for Studying this compound Dynamics

Reporter systems, often utilizing fluorescent or bioluminescent proteins, are invaluable for monitoring cellular processes in real-time. genscript.com A genetically encoded reporter system for this compound would enable the study of its dynamic regulation in living cells.

Such a system could be designed based on a this compound-binding protein domain fused to a fluorescent protein. The binding of this protein to a target RNA containing this compound could trigger a change in fluorescence, providing a readout of methylation levels. nih.gov These reporters could be used in high-throughput screens to identify small molecules that inhibit or enhance the activity of this compound modifying enzymes. nih.gov Furthermore, they would allow for the visualization of this compound dynamics during various cellular processes, such as development, stress response, and disease progression.

Interdisciplinary Perspectives

The comprehensive understanding of this compound requires a multifaceted approach that integrates knowledge and techniques from various scientific disciplines.

Biochemistry and Structural Biology: These fields are essential for characterizing the enzymes that write, read, and erase this compound. ontosight.ai Determining the three-dimensional structures of these proteins in complex with this compound-containing RNA will provide crucial insights into the molecular basis of recognition and catalysis.

Chemical Biology: The development of novel chemical probes and tools is vital for the detection and manipulation of this compound. nih.govnih.gov This includes the synthesis of modified nucleosides for incorporation into RNA probes and the design of specific inhibitors for this compound-related enzymes.

Computational Biology and Bioinformatics: As large-scale omics data on this compound become available, sophisticated computational methods will be needed for data analysis, pattern recognition, and predictive modeling. nih.govnih.govfrontiersin.org These approaches can help to identify consensus motifs for methylation, predict new modification sites, and integrate different omics datasets to build comprehensive models of this compound function.

Cell and Molecular Biology: Ultimately, the biological significance of this compound must be validated through functional studies in cellular and animal models. nih.gov This involves using the genetic and molecular tools described above to investigate the impact of this compound on specific cellular processes, such as RNA stability, translation, and splicing.

Future research at the intersection of these disciplines will be instrumental in fully elucidating the roles of this compound in health and disease, potentially opening up new avenues for therapeutic intervention.

Integration with Chemical Biology Approaches

Chemical biology provides a powerful toolkit for the investigation of this compound. The unique chemical properties of m2A can be harnessed for various molecular biology applications. For instance, the incorporation of this compound into PCR primers has been shown to improve the specificity and yield of the reaction. Similarly, its presence can enhance the accuracy of sequencing methods by minimizing the rate of misincorporation during the synthesis of DNA.

Future research will likely focus on developing more sophisticated chemical probes to track this compound dynamics within living cells. These could include photo-crosslinking reagents that can be incorporated into RNA and activated to capture interacting proteins, providing a snapshot of the m2A interactome. Furthermore, the development of "clickable" analogs of this compound could enable researchers to visualize and isolate m2A-containing RNAs through bioorthogonal chemistry.

Computational Modeling and Bioinformatics for Predicting this compound Sites and Functions

Computational and bioinformatic approaches are indispensable for predicting the locations and functional consequences of this compound modifications on a genome-wide scale. While much of the current focus has been on N6-methyladenine (m6A), the methodologies developed can be adapted and refined for m2A.

Current computational methods for predicting m6A sites, which can inform the development of tools for m2A, largely fall into two categories: traditional machine learning and deep learning. oup.commdpi.com Machine learning models, such as those using support vector machines (SVM), have been developed to predict m6A sites in various organisms, including rice. frontiersin.orgmdpi.com These models often rely on features like nucleotide chemical properties and frequency. frontiersin.org Deep learning models, particularly those using convolutional neural networks (CNNs), have also shown promise in automatically extracting key features from DNA sequences to identify methylation sites. frontiersin.orgsci-hub.se

Several bioinformatics tools have been developed to predict m6A sites, which could be repurposed for m2A. These include:

i6mA-Pred: A machine learning-based predictor for m6A sites in the rice genome. frontiersin.org

iDNA6mA (5-step rule): A deep learning model that automatically extracts features from DNA sequences to identify m6A sites. frontiersin.orgsci-hub.se

BERT6mA: A deep learning approach that has demonstrated high accuracy in identifying m6A sites across multiple species. researchgate.net

6mAPred-MSFF: A deep learning framework that utilizes a multi-scale feature fusion mechanism to identify m6A sites across different species. mdpi.com

Ense-i6mA: An ensemble machine learning method for predicting 6mA sites. computer.org

These computational approaches are continuously being improved to enhance their accuracy and predictive power. frontiersin.org Future advancements will likely involve the integration of multi-omics data, including transcriptome, proteome, and epigenome data, to build more comprehensive and accurate predictive models for this compound sites and their functions.

Unanswered Questions and Emerging Research Frontiers

Despite recent progress, many questions regarding the biological significance of this compound remain unanswered. The field is poised for exciting discoveries as researchers delve deeper into its roles in health and disease.

Elucidating the Full Repertoire of this compound Sites Across Diverse Organisms

A fundamental challenge is to map the complete set of this compound sites across a wide range of organisms. While high-throughput sequencing methods have been instrumental in identifying m6A sites, the development of more sensitive and specific techniques is needed to create a comprehensive catalog of m2A modifications. nih.gov It is known that the distribution of m6A sites is not random and can be species-specific, suggesting that the same may be true for m2A. sci-hub.secomputer.org Understanding the prevalence and conservation of m2A sites across different species will provide crucial insights into its fundamental biological functions. nih.govresearchgate.net

Identification of Additional "Reader" and "Eraser" Proteins for this compound

The functional consequences of this compound are mediated by proteins that recognize ("readers"), add ("writers"), and remove ("erasers") this modification. mdpi.comresearchgate.net While the writer and eraser enzymes for m6A, such as METTL3/METTL14 and FTO/ALKBH5 respectively, are well-characterized, the corresponding proteins for m2A are largely unknown. mdpi.comnih.govresearchgate.net Identifying the full complement of m2A readers and erasers is a critical next step. This will likely involve a combination of proteomics approaches, such as affinity purification-mass spectrometry using m2A-containing RNA baits, and genetic screens to identify factors that influence m2A levels. The discovery of these proteins will be instrumental in deciphering the molecular pathways regulated by this compound. oup.com

Cross-talk and Synergistic Effects with other Nucleic Acid Modifications

Eukaryotic RNA and DNA are adorned with a wide variety of chemical modifications, and there is growing evidence of intricate crosstalk between them. thno.orgresearchgate.netnih.gov For example, m6A RNA methylation has been shown to interact with DNA methylation, histone modifications, and other RNA modifications like 5-methylcytosine (B146107) (m5C) and pseudouridine. thno.orgresearchgate.net A key area of future research will be to investigate the interplay between this compound and other nucleic acid modifications, such as N6-methyladenine (m6A), 5-methylcytosine (m5C), and 2'-O-methylation (Nm). nih.govnih.gov Understanding how these different marks collectively influence gene expression and cellular function will provide a more holistic view of epigenetic and epitranscriptomic regulation. nih.gov

Q & A

Q. How can researchers ensure ethical reproducibility when publishing this compound data?

  • Methodological Answer: Adhere to FAIR principles: publish raw data (e.g., depositing in Zenodo or ChEMBL), detailed protocols (Suppl. Materials), and code (GitHub). Use RRIDs for reagents and cell lines. Disclose conflicts of interest and funding sources. Peer review should prioritize transparency, with checklists (e.g., ARRIVE for animal studies) .

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